molecular formula C6H8O3 B2957424 1-Hydroxy-3-methylene-cyclobutanecarboxylic acid CAS No. 156517-94-1

1-Hydroxy-3-methylene-cyclobutanecarboxylic acid

Cat. No.: B2957424
CAS No.: 156517-94-1
M. Wt: 128.127
InChI Key: DCWSIGMEQOMJMR-UHFFFAOYSA-N
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Description

1-Hydroxy-3-methylene-cyclobutanecarboxylic acid is a unique organic compound characterized by its cyclobutane ring structure with a hydroxyl group and a methylene group attached to the third carbon atom, and a carboxylic acid group at the first position

Synthetic Routes and Reaction Conditions:

  • Hydroxylation of Cyclobutane Derivatives: One common synthetic route involves the hydroxylation of cyclobutane derivatives using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

  • Carboxylation Reactions: Another method includes the carboxylation of cyclobutane derivatives using reagents like carbon monoxide (CO) in the presence of a catalyst.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis processes that optimize yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions may involve the replacement of the hydroxyl group with other functional groups using appropriate reagents.

Common Reagents and Conditions:

  • Oxidation: KMnO4, OsO4, H2CrO4

  • Reduction: LiAlH4, NaBH4

  • Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones

  • Reduction: Formation of alcohols or aldehydes

  • Substitution: Formation of esters, amides, or other substituted derivatives.

Scientific Research Applications

  • Chemistry: 1-Hydroxy-3-methylene-cyclobutanecarboxylic acid is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biochemical pathways.

  • Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs and treatments for various diseases.

  • Industry: The compound is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which 1-Hydroxy-3-methylene-cyclobutanecarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Hydroxy-3-methylene-cyclobutanecarboxylic acid is unique due to its specific structural features, which distinguish it from other cyclobutane derivatives. Similar compounds include:

  • Cyclobutane-1,2,3,4-tetrol: A compound with four hydroxyl groups attached to the cyclobutane ring.

  • Cyclobutane-1,3-dicarboxylic acid: A compound with two carboxylic acid groups on the cyclobutane ring.

  • Cyclobutane-1-carboxylic acid: A compound with a single carboxylic acid group on the cyclobutane ring.

These compounds share the cyclobutane ring structure but differ in the placement and type of functional groups, leading to different chemical properties and applications.

Properties

IUPAC Name

1-hydroxy-3-methylidenecyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-4-2-6(9,3-4)5(7)8/h9H,1-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWSIGMEQOMJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C1)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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